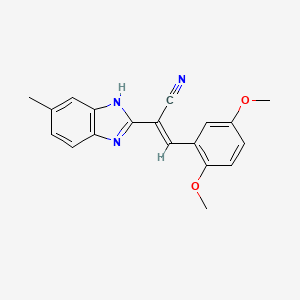![molecular formula C21H25N3O4 B5367629 N-[2-(4-acetyl-1-piperazinyl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B5367629.png)
N-[2-(4-acetyl-1-piperazinyl)phenyl]-3,5-dimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(4-acetyl-1-piperazinyl)phenyl]-3,5-dimethoxybenzamide, also known as ADP, is a chemical compound that has been extensively studied for its potential therapeutic applications. ADP belongs to the family of benzamides, which are known for their ability to interact with dopamine receptors in the brain.
作用机制
The mechanism of action of N-[2-(4-acetyl-1-piperazinyl)phenyl]-3,5-dimethoxybenzamide is not fully understood, but it is believed to interact with dopamine receptors in the brain. This compound has been shown to have a high affinity for the D2 and D3 dopamine receptors, which are involved in the regulation of movement, motivation, and reward. This compound may also interact with other neurotransmitter systems, such as the serotonin and glutamate systems.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models and human studies. In animal models, this compound has been shown to reduce oxidative stress, inflammation, and cell death in the brain. This compound has also been shown to improve cognitive function and reduce drug-seeking behavior in animal models of addiction. In human studies, this compound has been shown to improve motor symptoms and cognitive function in patients with Parkinson's disease.
实验室实验的优点和局限性
N-[2-(4-acetyl-1-piperazinyl)phenyl]-3,5-dimethoxybenzamide has several advantages for lab experiments, including its high affinity for dopamine receptors, its neuroprotective effects, and its potential therapeutic applications in several areas. However, this compound also has several limitations, including its low solubility in water, its potential toxicity at high doses, and its limited availability for research purposes.
未来方向
There are several future directions for research on N-[2-(4-acetyl-1-piperazinyl)phenyl]-3,5-dimethoxybenzamide, including the development of new synthesis methods to improve the purity and yield of the compound, the investigation of its potential therapeutic applications in other areas, such as depression and anxiety, and the exploration of its interactions with other neurotransmitter systems. Further research is also needed to determine the optimal dosage and administration route for this compound in humans, as well as its long-term safety and efficacy.
合成方法
The synthesis of N-[2-(4-acetyl-1-piperazinyl)phenyl]-3,5-dimethoxybenzamide involves several steps, including the reaction between 3,5-dimethoxybenzoic acid and acetic anhydride to form 3,5-dimethoxybenzoyl acetate. The intermediate product is then reacted with piperazine to form the final product, this compound. The purity of the compound can be improved by recrystallization or column chromatography.
科学研究应用
N-[2-(4-acetyl-1-piperazinyl)phenyl]-3,5-dimethoxybenzamide has been studied for its potential therapeutic applications in several areas, including Parkinson's disease, schizophrenia, and drug addiction. In Parkinson's disease, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In schizophrenia, this compound has been studied for its ability to modulate dopamine receptors and improve cognitive function. In drug addiction, this compound has been shown to reduce drug-seeking behavior and withdrawal symptoms by modulating the dopamine reward pathway.
属性
IUPAC Name |
N-[2-(4-acetylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-15(25)23-8-10-24(11-9-23)20-7-5-4-6-19(20)22-21(26)16-12-17(27-2)14-18(13-16)28-3/h4-7,12-14H,8-11H2,1-3H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRQOLPDDIANPPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-1-piperidinyl}methyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5367547.png)
![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylbutanamide](/img/structure/B5367554.png)
![6-(methoxymethyl)-N,1-dimethyl-N-[3-(1H-tetrazol-5-yl)benzyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5367566.png)
![N-benzyl-N'-{[1-(ethoxymethyl)cyclobutyl]methyl}sulfamide](/img/structure/B5367576.png)
![N-[2-(1H-imidazol-1-yl)benzyl]-1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5367583.png)
![methyl 4-({[(4-allyl-5-{[(2-chlorobenzyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5367588.png)
![7-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5367590.png)
![4-(3-{[2-(2-furyl)-5-methyl-1,3-oxazol-4-yl]methoxy}phenyl)-4H-1,2,4-triazole](/img/structure/B5367593.png)
![(1-{5-[(2-methyl-2-propen-1-yl)thio]-1,3,4-oxadiazol-2-yl}ethyl)amine hydrochloride](/img/structure/B5367601.png)

![2-methoxyphenyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B5367618.png)
![2-(6-amino-1H-pyrrolo[2,3-b]pyridin-4-yl)-N-ethylbenzamide](/img/structure/B5367619.png)
![9-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine](/img/structure/B5367630.png)
![3-(4,5-dimethyl-1H-pyrazol-3-yl)-N-[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]propanamide](/img/structure/B5367647.png)